molecular formula C17H16BrNO3 B2794740 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide CAS No. 331462-17-0

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide

Cat. No.: B2794740
CAS No.: 331462-17-0
M. Wt: 362.223
InChI Key: MZJXMPSCXOFUAV-RMKNXTFCSA-N
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Description

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide
  • 3-(3-fluorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide
  • 3-(3-methylphenyl)-N-(2,5-dimethoxyphenyl)acrylamide

Uniqueness

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-14-7-8-16(22-2)15(11-14)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJXMPSCXOFUAV-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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